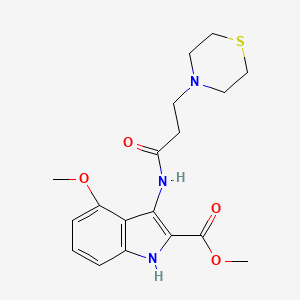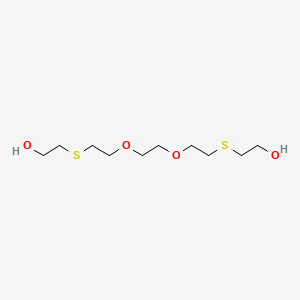
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C10H22O4S2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common method involves the use of thiol-ene click chemistry, where a diol reacts with a thiol in the presence of a radical initiator to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include redox reactions and covalent modifications of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-tetraoxatetradecane-1,14-diol: Similar in structure but contains oxygen atoms instead of sulfur.
3,6,9,12-tetrathiatetradecane-1,14-diol: Contains sulfur atoms but lacks the oxygen atoms present in 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
3944-42-1 |
|---|---|
Molekularformel |
C10H22O4S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-7-15-9-5-13-3-4-14-6-10-16-8-2-12/h11-12H,1-10H2 |
InChI-Schlüssel |
ADIYXAJQYBGPQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCOCCOCCSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




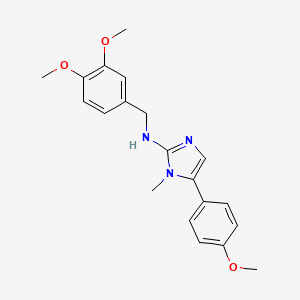
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

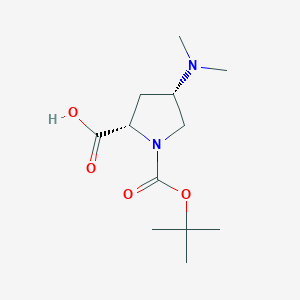
![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)
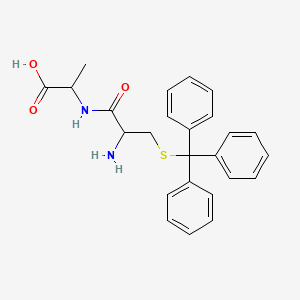
![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
